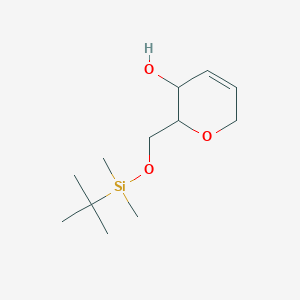

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability and ease of removal under mild conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:

Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production under controlled conditions, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group, using reagents like tetra-n-butylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: TBAF in tetrahydrofuran (THF)

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids

Reduction: Corresponding alcohols

Substitution: Removal of the TBDMS group to yield the free hydroxyl compound

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a key intermediate in synthesizing more complex molecules, particularly those involving pyran derivatives. Its role as a protecting group for alcohols is invaluable in multi-step organic syntheses where selective reactions are required.

Medicinal Chemistry

Research has demonstrated that derivatives of this compound exhibit biological activity, making them potential candidates for drug development. For instance, it has been explored in the synthesis of compounds with anti-inflammatory and anticancer properties.

Carbohydrate Chemistry

Due to its structural similarity to sugars, it is utilized in carbohydrate chemistry for synthesizing glycosides and other sugar-related compounds.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,6-Di-O-tert-butyldimethylsilyl-D-glucal | Contains glucal structure | Used in carbohydrate chemistry |

| 4-(benzenesulfonyl)-2-[4-[tert-butyl(dimethyl)silyl]oxy]octahydroinden | Features a sulfonyl group | Potential applications in pharmaceuticals |

| 6-(benzyloxy)-2-hydroxymethylpyran | Contains a benzyloxy group | Explored for biological properties |

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated the use of 2-(((tert-butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol as an intermediate in synthesizing novel anticancer agents that showed promising results in vitro against various cancer cell lines.

- Development of Anti-inflammatory Drugs : Researchers have utilized this compound to develop anti-inflammatory agents by modifying its structure to enhance biological activity while maintaining safety profiles.

Wirkmechanismus

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyldimethylsilyl chloride (TBDMS-Cl)

- tert-Butyldimethylsilyloxyacetaldehyde

- tert-Butyldimethylsilyl trifluoromethanesulfonate

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is unique due to its specific structure, which combines the protective TBDMS group with a pyran ring. This combination provides enhanced stability and selectivity in synthetic applications, making it a valuable tool in organic synthesis.

Biologische Aktivität

The compound 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol , often referred to by its IUPAC name, is a derivative of pyran with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₄O₃Si

- Molecular Weight : 288.42 g/mol

- CAS Number : 199801-81-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the lipophilicity of the molecule, which may facilitate membrane penetration and influence its pharmacokinetic properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

- Antiparasitic Activity : Research has shown potential efficacy against protozoan parasites, particularly in models of Leishmania and Trypanosoma.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various human cell lines, indicating a need for further investigation into its safety profile.

Antimicrobial Studies

A study conducted by Elsoy and Muhammad evaluated various derivatives similar to this compound for their antibacterial properties. The results indicated that compounds with similar structures exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting that this compound may possess comparable antimicrobial effects .

Antiparasitic Efficacy

In a recent pharmacological evaluation, compounds related to this pyran derivative were tested against Leishmania donovani. The results showed IC50 values indicating effective inhibition of parasite growth at concentrations below 10 µM, demonstrating the potential of this class of compounds as antiparasitic agents .

Cytotoxicity Assessment

Cytotoxicity assays revealed that while some derivatives showed promise in targeting parasites, they also exhibited cytotoxic effects on MRC-5 human lung fibroblast cells. The IC50 values ranged significantly across different derivatives, highlighting the importance of structural modifications in optimizing both efficacy and safety .

Data Tables

Eigenschaften

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVZTYKUZSSFEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.